

# Application Notes and Protocols for the Synthesis of Amitriptyline from Dibenzosuberone

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## Compound of Interest

Compound Name: *Dibenzosuberone*

Cat. No.: *B195587*

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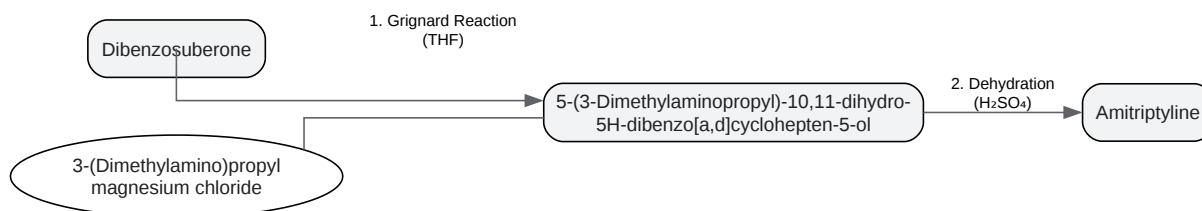
These application notes provide a detailed overview and experimental protocols for the synthesis of the tricyclic antidepressant, amitriptyline, utilizing **dibenzosuberone** as the precursor. The described methodology is a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.

## Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.<sup>[1]</sup> The synthesis of amitriptyline from the readily available starting material, **dibenzosuberone**, is a common and efficient method. This process involves the nucleophilic addition of a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, to the ketone group of **dibenzosuberone**, forming a tertiary alcohol intermediate. Subsequent dehydration of this intermediate yields the final product, amitriptyline.<sup>[1]</sup>

## Reaction Pathway

The overall synthetic scheme is presented below:



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Caption: Synthetic pathway of amitriptyline from **dibenzosuberone**.

## Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on the synthesis of closely related dibromo-amitriptyline analogs.[2] It is important to note that yields for the unsubstituted amitriptyline may vary.

Step	Reactants	Product	Solvent	Catalyst / Reagent	Reaction Time	Temperature	Yield (%)
1. Grignard Reaction	5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol	5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol	THF	-	26 hours	Room Temperature	~65
2. Dehydration	5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol	Amitriptyline	-	85% Sulfuric Acid	3 hours	4 °C	~94

\*Yields are based on the synthesis of 3,7-dibromoamitriptyline and may differ for the synthesis of unsubstituted amitriptyline.[2]

## Experimental Protocols

### Step 1: Grignard Reaction - Synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol is adapted from the synthesis of brominated analogs.<sup>[2]</sup>

Materials:

- **Dibenzosuberone**
- Magnesium turnings
- 3-(Dimethylamino)propyl chloride hydrochloride
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- Calcium hydride ( $\text{CaH}_2$ )
- Sodium hydroxide
- Dichloromethane
- Anhydrous sodium sulfate
- Saturated sodium chloride solution

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator

- Column chromatography setup (Silica gel)

Procedure:

- Preparation of the Grignard Reagent:
  - Prepare the free base of 3-(dimethylamino)propyl chloride by dissolving the hydrochloride salt in water and adding a solution of sodium hydroxide until the pH is approximately 14.
  - Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
  - In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine.
  - Add a small amount of anhydrous THF to just cover the magnesium.
  - Dissolve the freshly prepared 3-(dimethylamino)propyl chloride free base in anhydrous THF.
  - Slowly add a small portion of the 3-(dimethylamino)propyl chloride solution to the magnesium suspension to initiate the reaction, which may require gentle heating.
  - Once the reaction begins (indicated by bubbling and a change in color), add the remaining 3-(dimethylamino)propyl chloride solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.
  - After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
- Reaction with **Dibenzosuberone**:
  - Dissolve **dibenzosuberone** in anhydrous THF in a separate flask.
  - Cool the Grignard reagent solution to 0 °C using an ice bath.
  - Slowly add the **dibenzosuberone** solution to the Grignard reagent dropwise via a dropping funnel.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 26 hours.
- Work-up and Purification:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  - Extract the product with dichloromethane.
  - Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to isolate the pure 5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

## Step 2: Dehydration - Synthesis of Amitriptyline

This protocol is adapted from the synthesis of brominated analogs.

Materials:

- 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- 85% Sulfuric acid
- Sodium hydroxide solution
- Dichloromethane
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer

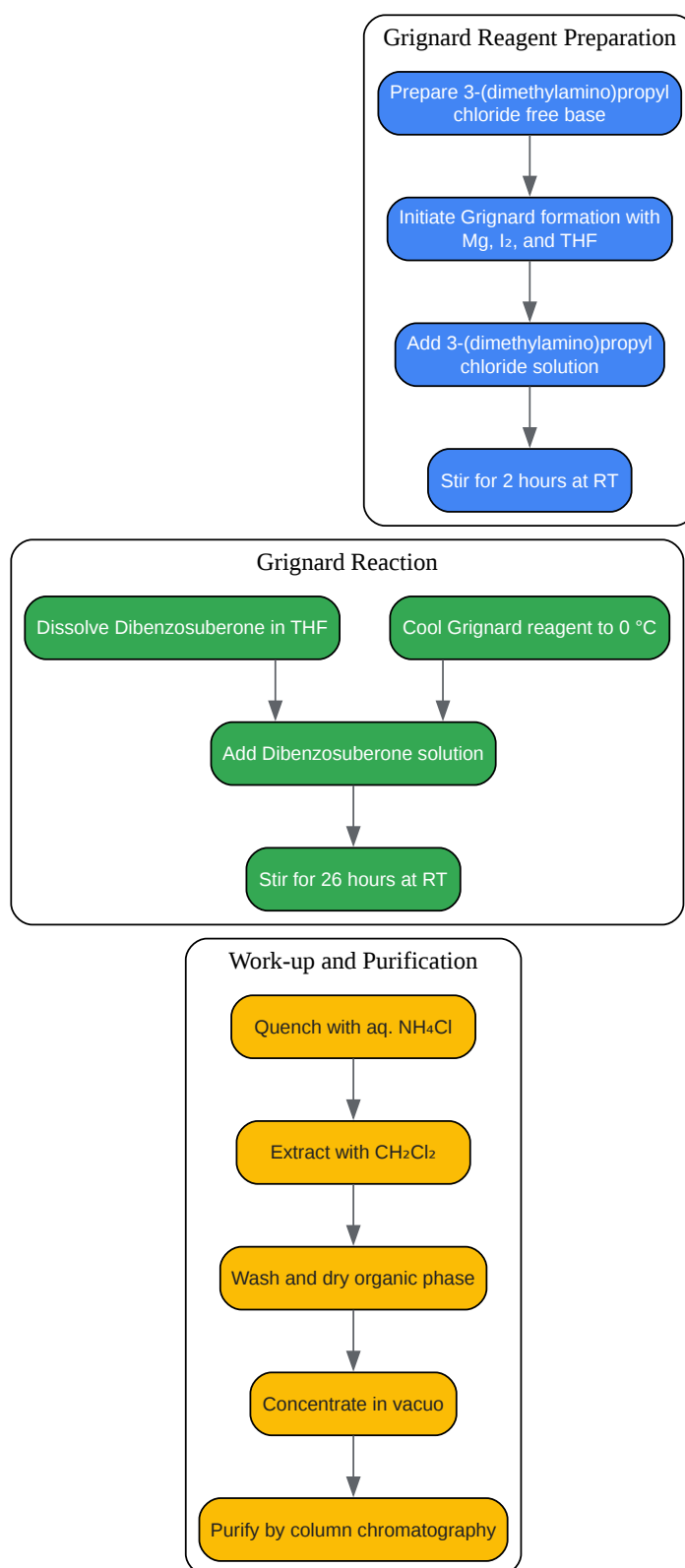
- Ice bath
- Separatory funnel

Procedure:

- Dehydration Reaction:
  - In a round-bottom flask, dissolve the intermediate alcohol from Step 1 in 85% sulfuric acid.
  - Cool the solution to 4 °C in an ice bath and stir for 3 hours.
- Work-up and Isolation:
  - Slowly and carefully pour the reaction mixture into ice-cold water to dilute the acid.
  - Basify the aqueous solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.
  - Extract the amitriptyline product with dichloromethane.
  - Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield amitriptyline.

## Workflow and Logic Diagrams

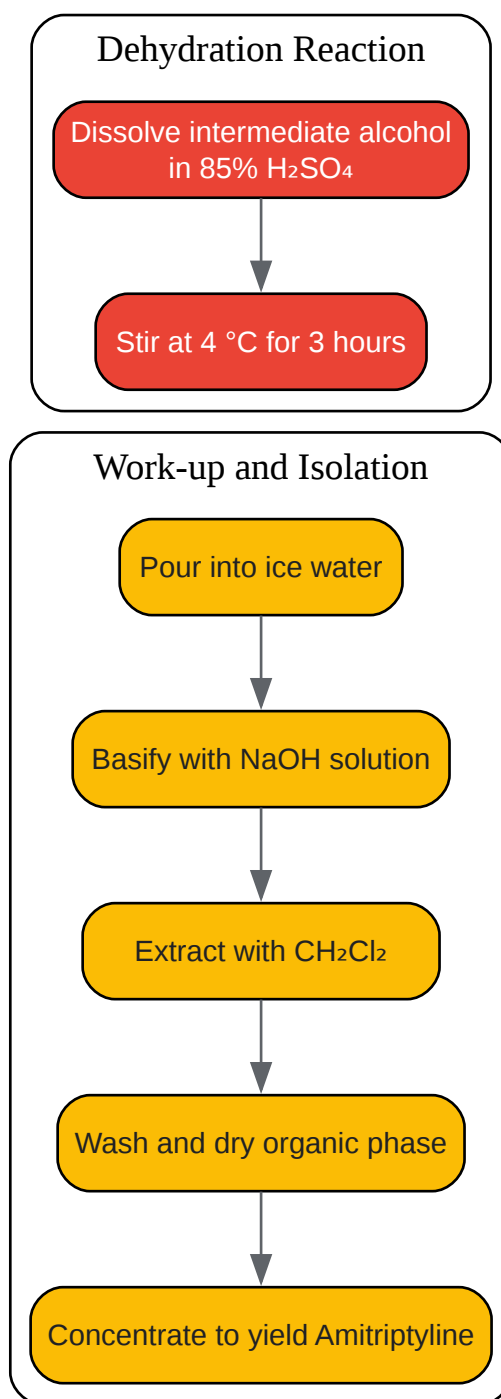
The following diagrams illustrate the experimental workflow for the synthesis of amitriptyline.



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Caption: Workflow for the Grignard reaction step.





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## References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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